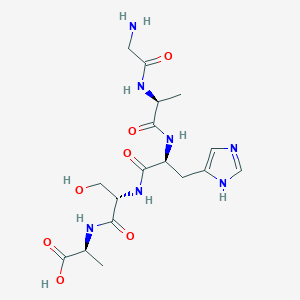
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine is a pentapeptide composed of the amino acids glycine, alanine, histidine, serine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Repetition of the coupling and deprotection steps: until the desired peptide sequence is achieved.
Cleavage of the peptide from the resin: using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory effects, and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and anti-inflammatory effects.
Glycyl-L-alanyl-L-histidyl-L-seryl-L-lysine: A pentapeptide similar to Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine but with an additional lysine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of both histidine and serine residues, which can confer distinct biological activities and interactions compared to other peptides.
Propriétés
Numéro CAS |
629658-19-1 |
|---|---|
Formule moléculaire |
C17H27N7O7 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H27N7O7/c1-8(21-13(26)4-18)14(27)23-11(3-10-5-19-7-20-10)15(28)24-12(6-25)16(29)22-9(2)17(30)31/h5,7-9,11-12,25H,3-4,6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t8-,9-,11-,12-/m0/s1 |
Clé InChI |
BQUKMVLVSJPCPJ-QSFUFRPTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


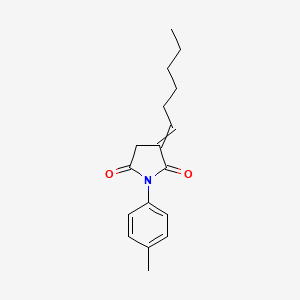
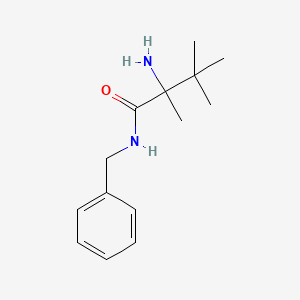
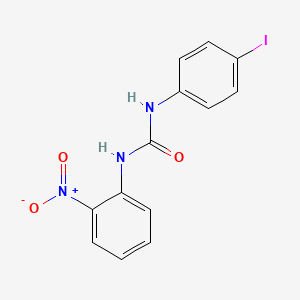
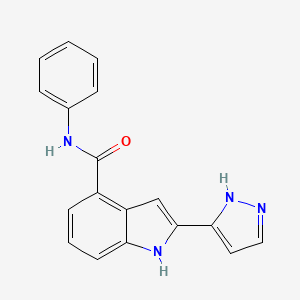

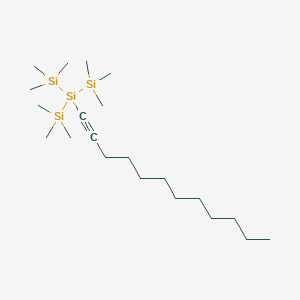
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

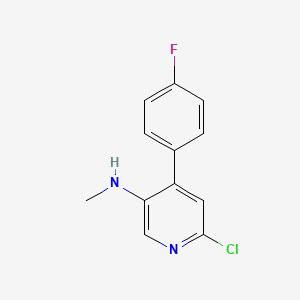
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
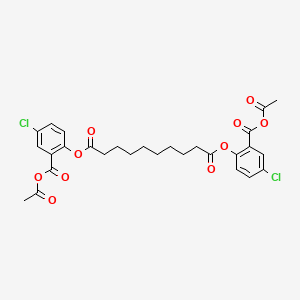
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
